1-Allylpiperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

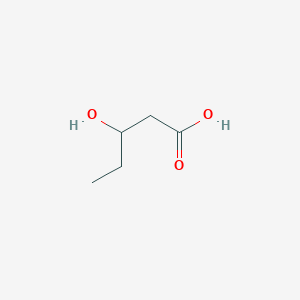

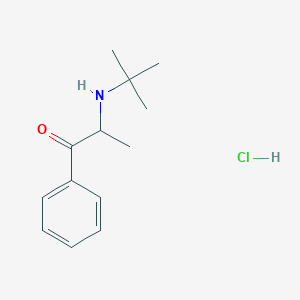

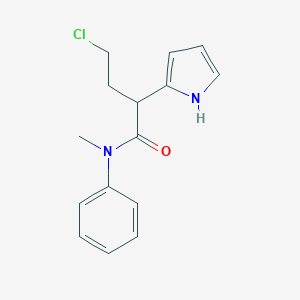

1-Allylpiperidine-4-carboxylic acid is a compound that is structurally related to piperidine alkaloids, which are a class of organic compounds containing a piperidine ring—a nitrogen-containing six-membered ring. This compound is of interest due to its potential as a building block for the synthesis of various alkaloids, which have a wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds, such as 2,6-diallylpiperidine carboxylic acid methyl ester, has been achieved through a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation . This method provides a C(2)-symmetric structure, which is a valuable chiral building block for further chemical transformations. The desymmetrization of this compound using intramolecular iodocarbamation is a key step in the synthesis of piperidine-related alkaloids .

Molecular Structure Analysis

The molecular structure of 1-Allylpiperidine-4-carboxylic acid is closely related to that of other piperidine derivatives. For instance, the tetrazole-substituted amino acid LY233053, which is a potent and selective NMDA antagonist, has been resolved into its enantiomers, demonstrating the importance of stereochemistry in the biological activity of these compounds . The molecular structure, including the stereochemistry, plays a crucial role in the interaction with biological targets such as the NMDA receptor .

Chemical Reactions Analysis

Chemical reactions involving 1-Allylpiperidine-4-carboxylic acid derivatives include the Mitsunobu reaction, which can be used to obtain different stereoisomers of the compound . Additionally, the reactivity of the allyl group in these compounds allows for further functionalization, which is essential for the synthesis of complex alkaloids . The ability to selectively protect and deprotect functional groups in these molecules is critical for their use in multi-step synthetic routes .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Allylpiperidine-4-carboxylic acid are not detailed in the provided papers, the properties of similar piperidine derivatives can be inferred. These compounds typically exhibit basicity due to the presence of the nitrogen atom in the piperidine ring and can form salts with acids. The physical properties such as solubility, melting point, and boiling point are influenced by the presence of substituents on the piperidine ring and the carboxylic acid group .

Applications De Recherche Scientifique

Synthesis of Piperidine-Related Alkaloids

A novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was developed for the synthesis of trans-2,6-disubstituted piperidine-related alkaloids, offering a new route to these compounds. This method involves double asymmetric allylboration, aminocyclization, and carbamation, leading to the creation of complex structures such as (-)-porantheridine and precoccinelline through desymmetrization and monofunctionalization steps (Takahata, Saito, & Ichinose, 2006). This approach underscores the compound's utility as a chiral building block for synthesizing piperidine-related alkaloids, demonstrating its value in complex organic synthesis (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Stereoselective Synthesis of Hydroxypiperidines

The compound has been used in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, showcasing its versatility in generating cis and trans isomers through reactions with L-selectride and subsequent transformations. This process highlights its importance in producing stereospecific structures essential for pharmaceutical development (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Development of Bioactive Peptides

A strategy involving allyl cyanate-to-isocyanate rearrangement, using compounds related to 1-allylpiperidine-4-carboxylic acid, facilitated the synthesis of N-functionalized allylamines and α,α-disubstituted α-amino acids. This method has been successfully applied to create bioactive peptides, including those acting as inhibitors for P2X7-evoked glutamate release and cathepsin C, indicating its potential in medicinal chemistry for treating conditions like cystic fibrosis and bronchiectasis (Szcześniak, Pieczykolan, & Stecko, 2016).

Carboxylation with CO2

The compound's derivatives have been employed in cobalt-catalyzed allylic C(sp3)-H carboxylation with CO2, leading to the formation of linear styrylacetic acid and hexa-3,5-dienoic acid derivatives. This process demonstrates a green chemistry approach by utilizing CO2 as a reagent, offering a path to diverse carboxylic acid derivatives with high regioselectivity and functional group tolerance (Michigami, Mita, & Sato, 2017).

Propriétés

IUPAC Name |

1-prop-2-enylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-5-10-6-3-8(4-7-10)9(11)12/h2,8H,1,3-7H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATPBXLNVFLVJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585604 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allylpiperidine-4-carboxylic acid | |

CAS RN |

153763-74-7 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)

![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)

![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)